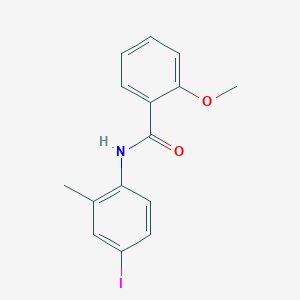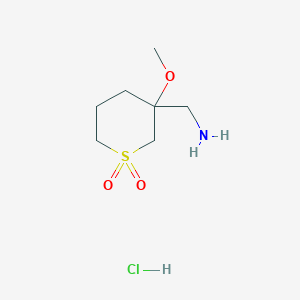![molecular formula C19H17N5O3S2 B2529343 N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868966-64-7](/img/structure/B2529343.png)
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound with potential pharmacological activities. Its structure combines a triazole ring and a thiadiazine ring, making it an interesting scaffold for drug design and development . The ability to form specific interactions with target receptors due to its hydrogen bond characteristics adds to its significance in medicinal chemistry.
Synthesis Analysis
The synthetic approaches for triazolothiadiazine derivatives have been explored in the literature. Researchers have developed methods to access this scaffold, which serves as a versatile intermediate for various pharmacologically active compounds. These synthetic routes involve fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, resulting in different isomeric variants of triazolothiadiazines .
Molecular Structure Analysis
The molecular formula of N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is C28H30N4O9S . It exhibits a complex three-dimensional arrangement due to the fused rings and substituents. The specific interactions of this structure with biological targets contribute to its pharmacological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the literature, its synthetic accessibility allows for further derivatization and modification. Researchers can explore functional group transformations, cyclizations, and other reactions to tailor its properties for specific applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Reactivity of 1,2,4-Triazole Derivatives
- Antioxidant and Antiradical Activity : Compounds with thiogroups, such as 1,2,4-triazoles, demonstrate significant antioxidant and antiradical activities. These properties contribute positively to biochemical processes in patients exposed to high doses of radiation, suggesting potential therapeutic applications in mitigating radiation-induced damage (А. G. Kaplaushenko, 2019).
Thiophene Derivatives
- Carcinogenicity Studies : Thiophene analogues of known carcinogens have been synthesized and evaluated, indicating potential carcinogenicity in vitro. These studies are crucial for understanding the biological impacts of structural modifications on carcinogenic potential, which could inform safer drug design and environmental health assessments (J. Ashby et al., 1978).
Applications in Organic Synthesis and Catalysis
- Heterocyclic N-oxide Derivatives : Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds serve as vital intermediates and possess biological significance, suggesting that derivatives of your compound might have applications in these fields as well (Dongli Li et al., 2019).
Biological Activities of Triazole Derivatives
- Antimicrobial and Antifungal Properties : New directions in scientific research have identified 1,2,4-triazole derivatives as compounds with promising antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. These findings suggest the potential for developing novel therapeutic agents from such derivatives (M. V. Ohloblina, 2022).
Orientations Futures
Researchers should continue investigating the pharmacological potential of N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Further studies could focus on its biological activities, optimization of synthesis routes, and exploration of derivatives for specific disease targets. Collaborative efforts may lead to the development of novel drugs based on this scaffold .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-26-12-5-6-14(27-2)13(10-12)20-17(25)11-29-18-8-7-16-21-22-19(24(16)23-18)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOKKFCMRIHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)



![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)


![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)